molecular formula C17H20N4O B2386136 1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea CAS No. 2190365-15-0

1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea

Cat. No. B2386136
CAS RN: 2190365-15-0
M. Wt: 296.374
InChI Key: IUICRDZBCLTYJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Coordination Chemistry and Ligands

Bipyridines, especially the symmetrical isomers (2,2’, 3,3’, and 4,4’), serve as excellent ligands in coordination chemistry. They form stable complexes with transition metals, impacting various fields such as catalysis and material chemistry .

Supramolecular Structures

The nitrogen atoms in bipyridines can engage in non-covalent interactions (e.g., hydrogen or halogen bonds) with other molecules. These interactions lead to the formation of supramolecular structures with intriguing properties. Understanding these interactions is crucial for designing functional materials .

Photosensitizers

Bipyridines and their derivatives find applications as photosensitizers. Their ability to absorb light and transfer energy makes them valuable in photodynamic therapy, solar cells, and other light-driven processes .

Viologens and Electrochemical Properties

Quaternization of the nitrogens in 4,4’-bipyridines generates viologens. These compounds exhibit excellent electrochemical properties, making them useful in batteries, sensors, and electrochromic devices .

Chiral Bipyridines

Introducing chirality into bipyridines through ring functionalization or restricted rotation (atropisomery) enhances their importance in asymmetry-based applications. Chiral bipyridines serve as building blocks for enantioselective catalysts and other stereochemistry-dependent processes .

Biologically Active Molecules

While specific research on 1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea may be limited, exploring its potential as a biologically active compound is essential. Investigate its interactions with biological targets, potential drug-like properties, and therapeutic applications .

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the compound interacting with a specific target, like a protein or enzyme, in the body .

Safety and Hazards

This involves assessing the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential areas of future research. It could include new synthetic routes, potential applications, or investigations into the compound’s properties .

properties

IUPAC Name

1-cyclopentyl-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(21-16-5-1-2-6-16)20-10-13-8-15(12-19-9-13)14-4-3-7-18-11-14/h3-4,7-9,11-12,16H,1-2,5-6,10H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICRDZBCLTYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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